molecular formula C21H23BrN2O B2452965 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone CAS No. 2034358-32-0

2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone

Cat. No. B2452965
M. Wt: 399.332
InChI Key: MFYUNFIUVVHGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone, also known as BRP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone involves the synthesis of the intermediate compounds, which are then used to synthesize the final product. The synthesis pathway involves several steps, including the synthesis of the starting materials, the formation of the intermediate compounds, and the final synthesis of the target compound.

Starting Materials
4-bromobenzaldehyde, 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine, ethyl acetoacetate, sodium ethoxide, acetic acid, sodium borohydride, hydrochloric acid, sodium hydroxide, diethyl ether, wate

Reaction
Step 1: Synthesis of 4-bromobenzaldehyde by reacting 4-bromotoluene with potassium permanganate and sulfuric acid., Step 2: Synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine by reacting 3,4-dihydroisoquinoline with 1-bromo-3-chloropropane and sodium hydride., Step 3: Synthesis of ethyl 4-bromobenzoylacetate by reacting 4-bromobenzaldehyde with ethyl acetoacetate and sodium ethoxide in ethanol., Step 4: Reduction of ethyl 4-bromobenzoylacetate to ethyl 4-bromobenzoylalcohol using sodium borohydride in ethanol., Step 5: Synthesis of 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone by reacting ethyl 4-bromobenzoylalcohol with 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine and acetic acid in the presence of hydrochloric acid and sodium hydroxide in diethyl ether and water.

Mechanism Of Action

The exact mechanism of action of 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone is not fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain, which are involved in regulating mood, behavior, and addiction. 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone has also been found to reduce the levels of stress hormones such as cortisol, which may contribute to its anti-stress effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone in lab experiments is its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects, which may be useful in the treatment of various mental health disorders. However, one limitation of using 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone in humans.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone. One area of research could focus on its potential use in the treatment of drug addiction and withdrawal symptoms. Another area of research could focus on its potential use in the treatment of various mental health disorders, such as depression and anxiety. Further studies are also needed to determine the safety and efficacy of 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone in humans, as well as its potential side effects and interactions with other drugs.

Scientific Research Applications

2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

2-(4-bromophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O/c22-19-7-5-16(6-8-19)13-21(25)24-12-10-20(15-24)23-11-9-17-3-1-2-4-18(17)14-23/h1-8,20H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYUNFIUVVHGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone

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